molecular formula C9H8BrF3O2 B13340630 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B13340630
M. Wt: 285.06 g/mol
InChI Key: DMWPCIXTIYSVGL-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol is a chemical compound of significant interest in medicinal chemistry and organic synthesis, particularly for the development of new pharmaceutical agents. The structure of this compound, which features a benzyl alcohol core substituted with bromo and methoxy groups and a pendant alpha-(trifluoromethyl) group, makes it a valuable building block for constructing more complex molecules. The inclusion of the trifluoromethyl (CF3) group is a strategic element in modern drug design. This group is known to profoundly influence the properties of a molecule by increasing its metabolic stability, enhancing its lipophilicity, and improving its membrane permeability. These modifications often lead to compounds with superior pharmacokinetic profiles and increased biological activity. The presence of both bromo and methoxy substituents on the aromatic ring provides versatile handles for further synthetic manipulation through cross-coupling reactions and other transformations, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. While the specific biological applications of 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol are subject to ongoing research, compounds within this chemical class are frequently explored in the development of active pharmaceutical ingredients (APIs). The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs, where it contributes to potency by participating in key binding interactions with enzyme targets. This reagent is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8BrF3O2

Molecular Weight

285.06 g/mol

IUPAC Name

1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H8BrF3O2/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI Key

DMWPCIXTIYSVGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(F)(F)F)O)Br

Origin of Product

United States

Preparation Methods

Aromatic Substitution and Functionalization Approach

The most direct and commonly employed method involves constructing the aromatic core with appropriate substituents, followed by functional group transformations to introduce the benzyl alcohol moiety. This approach typically proceeds through the following stages:

  • Step 1: Electrophilic Aromatic Substitution (EAS)
    Starting from a suitably substituted benzene derivative, electrophilic substitution introduces the bromine atom at the para position relative to existing groups. For example, bromination of 3-methoxyphenol or 3-methoxybenzene derivatives under controlled conditions yields the 4-bromo-3-methoxybenzene core.

  • Step 2: Introduction of the Trifluoromethyl Group
    The trifluoromethyl group can be introduced via nucleophilic aromatic substitution or via a directed metalation followed by electrophilic trifluoromethylation. Reagents such as Togni's reagent or Ruppert-Prakash reagent (trifluoromethyltrimethylsilane) under copper catalysis are often employed for aromatic trifluoromethylation.

  • Step 3: Conversion to Benzyl Alcohol
    The aromatic compound bearing the trifluoromethyl and bromine substituents is then subjected to side-chain functionalization, typically via side-chain halogenation followed by nucleophilic substitution or via directed ortho-lithiation and subsequent oxidation to obtain the benzyl alcohol.

Specific Synthetic Route Based on Literature Data

Research indicates that the synthesis can be achieved through a multi-step process involving the following key transformations:

Step Reaction Reagents & Conditions References
1 Bromination of aromatic ring N-bromosuccinimide (NBS), radical initiator, controlled temperature ,
2 Aromatic trifluoromethylation Copper catalysis with Ruppert-Prakash reagent or Togni's reagent ,
3 Side-chain functionalization Directed ortho-lithiation, oxidation ,
4 Reduction or oxidation to benzyl alcohol Sodium borohydride or catalytic hydrogenation ,

Patent-Driven Synthetic Methods

A notable patent describes the synthesis of benzyl alcohol derivatives, including compounds similar to 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol, via the following process:

  • Reaction of 3-bromo-4-fluoro-benzoic acid derivatives with hydride complexes such as sodium boranate in the presence of catalysts like lithium tetrahydridoaluminate at temperatures between -20°C and +150°C.
  • Formation of mixed anhydrides using chlorformates (e.g., methyl or ethyl chloroformate) in the presence of acid acceptors (e.g., triethylamine) at temperatures from -20°C to +50°C, followed by reduction to the benzyl alcohol.

This method emphasizes the use of hydride reagents and chlorformates to construct the benzyl alcohol framework with trifluoromethyl substitution, offering high yields and purity.

Reaction Conditions and Reagents Summary

Aspect Details References
Hydride reagents Sodium boranate, lithium tetrahydridoaluminate
Chlorformates Methyl or ethyl chloroformate
Catalysts Copper complexes, acid acceptors (e.g., triethylamine)
Temperature Range -20°C to +150°C
Solvents Isopropanol, toluene, tetra chlorinated solvents

Data Table: Synthetic Pathway Overview

Step Reaction Type Reagents Conditions Purpose References
1 Aromatic bromination NBS, radical initiator Controlled temperature Introduce bromine ,
2 Trifluoromethylation Ruppert-Prakash reagent, Cu catalyst Mild heating, inert atmosphere Attach CF₃ group ,
3 Side-chain functionalization Lithiation, oxidation -78°C to room temp Form benzyl alcohol ,
4 Reduction to alcohol NaBH₄ or catalytic hydrogenation Ambient temperature Final benzyl alcohol ,

In summary:

This comprehensive overview consolidates current knowledge and research findings, providing a robust foundation for the preparation of this complex compound within an industrial or research setting.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic displacement under controlled conditions:

Reaction TypeConditionsProducts FormedYield/SelectivitySource
Hydroxyl substitutionAqueous NaOH (50°C, 6 hr)Corresponding diol derivative72% yield
Methoxy exchangeNaOCH₃ in DMSO (80°C, 12 hr)4-Methoxy analog68% regioselectivity
Amine displacementNH₃/EtOH (reflux, 24 hr)Benzylamine derivative55% conversion

Key mechanistic insights:

  • Trifluoromethyl group enhances leaving group ability through inductive effects (-I)

  • Methoxy substituent at position 3 directs nucleophilic attack to para position relative to bromine

Oxidation Pathways

The benzylic alcohol group undergoes controlled oxidation:

Oxidizing System

text
CrO₃/H₂SO₄ (Jones reagent) → Ketone formation (89% yield) MnO₂/CH₂Cl₂ (mild conditions) → Aldehyde intermediate (62% isolated) [1][6]

Notable stability:

  • Trifluoromethyl group prevents over-oxidation to carboxylic acid under standard conditions

  • Bromine remains intact during oxidation due to its −I effect stabilizing transition states

Cross-Coupling Reactions

Palladium-catalyzed transformations leverage the bromine atom:

Coupling TypeCatalyst SystemPartnerProduct ApplicationEfficiency
SuzukiPd(PPh₃)₄/K₂CO₃Aryl boronic acidBiaryl pharmaceuticals81% yield
Buchwald-HartwigPd₂(dba)₃/XantphosAminesAniline derivatives73% LCAP

Critical parameters:

  • Reaction temperatures maintained at 80-110°C to prevent debromination

  • Methoxy group requires protection as O-TMS ether during coupling steps

Protective Group Chemistry

The alcohol functionality shows predictable protection/deprotection behavior:

Protection

  • TBSCl/imidazole (CH₂Cl₂, 0°C): 94% silylation

  • Ac₂O/DMAP (rt): Acetyl protection in 88% yield

Deprotection

  • TBAF/THF cleaves silyl ethers quantitatively

  • K₂CO₃/MeOH removes acetyl groups without bromine loss

Biological Interactions

Enzymatic studies reveal:

  • Alcohol dehydrogenase from Thermus thermophilus shows 45% activity vs. (S)-1-phenylethanol benchmark

  • Steric hindrance from CF₃ group reduces binding affinity by 3-fold compared to non-fluorinated analogs

Stability Profile

Critical degradation pathways:

  • Photolytic debromination (λ = 254 nm) forms 3-methoxy-α-(trifluoromethyl)benzyl alcohol (t₁/₂ = 48 hr)

  • Acid-catalyzed ether cleavage (HCl/MeOH) at elevated temperatures (>80°C)

This comprehensive profile establishes 4-bromo-3-methoxy-α-(trifluoromethyl)benzyl alcohol as a versatile intermediate for pharmaceutical synthesis and materials science applications. Its unique substituent combination enables precise control over reaction outcomes while maintaining structural integrity under diverse conditions.

Scientific Research Applications

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-(Trifluoromethyl)benzyl Alcohol (CAS 349-95-1)

  • Structure : Lacks bromine and methoxy groups; CF₃ is para to the hydroxyl group.
  • Reactivity: The electron-withdrawing CF₃ group reduces nucleophilicity, making it less reactive in etherification reactions compared to electron-rich benzyl alcohols.
  • Applications : Used as a pharmaceutical intermediate and in kinetic studies of prodrugs .
  • Physical Properties : Molecular weight 176.14 g/mol .

4-Bromo-3-fluorobenzyl Alcohol (CAS 222978-01-0)

  • Structure : Bromine at 4-position, fluorine at 3-position.
  • Reactivity : Fluorine’s electron-withdrawing effect is weaker than CF₃, but the bromine adds steric hindrance. This compound may show moderate reactivity in cross-etherification reactions.
  • Synthesis : Commercially available and used in derivatization studies .

2-Bromo-4-(trifluoromethyl)benzyl Alcohol (CAS 497959-33-8)

  • Structure : Bromine at 2-position, CF₃ at 4-position.
  • The CF₃ group further deactivates the aromatic ring.
  • Safety : Classified as irritant (Xi) under UN GHS .

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl Alcohol (CAS 2384801-56-1)

  • Structure : Bromine (3-position), chlorine (4-position), CF₃ (5-position).
  • Reactivity : Multiple electron-withdrawing groups (Cl, CF₃) significantly reduce aromatic ring electron density, rendering this compound highly deactivated. Likely inert in electrophilic substitutions .

(4-Bromo-2-(trifluoromethoxy)phenyl)methanol (CAS 220996-81-6)

  • Structure : Combines bromine (4-position) and trifluoromethoxy (-OCF₃) at 2-position.
  • Reactivity : The -OCF₃ group is strongly electron-withdrawing, while bromine adds steric bulk. This compound may exhibit unique regioselectivity in coupling reactions .

Comparative Analysis Table

Compound Substituents Molecular Weight (g/mol) Reactivity in Etherification Oxidation Selectivity Key Applications
4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl alcohol 4-Br, 3-OCH₃, α-CF₃ ~259.01 (estimated) Moderate (CF₃ deactivates, OCH₃ activates) Low (CF₃ inhibits over-oxidation) Pharmaceutical intermediates
4-(Trifluoromethyl)benzyl alcohol 4-CF₃ 176.14 None Low Prodrug studies, NMR reagent
4-Bromo-3-fluorobenzyl alcohol 4-Br, 3-F 215.03 Moderate Moderate Building block in organic synthesis
2-Bromo-4-(trifluoromethyl)benzyl alcohol 2-Br, 4-CF₃ 255.03 Low (steric hindrance) Not reported Specialty chemicals
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol 3-Br, 4-Cl, 5-CF₃ 288.48 None Not reported High-complexity intermediates

Reactivity and Mechanistic Insights

  • Etherification: The trifluoromethyl group in 4-bromo-3-methoxy-alpha-(trifluoromethyl)benzyl alcohol destabilizes benzylic carbocations, reducing etherification efficiency compared to non-CF₃ analogs. However, the methoxy group at 3-position may partially offset this by donating electron density .
  • Oxidation : In photocatalytic oxidation, CF₃-substituted benzyl alcohols like 4-(trifluoromethyl)benzyl alcohol show lower aldehyde selectivity due to over-oxidation to carboxylic acids. The presence of bromine and methoxy groups in the target compound may further complicate reaction pathways .

Biological Activity

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol (CAS No. 2228287-45-2) is a compound of interest due to its unique molecular structure and potential biological activities. Its molecular formula is C9H8BrF3O2, and it features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modifying the electronic properties of the compound.

Antimicrobial Activity

Research indicates that compounds containing bromine and trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies on related compounds have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like trifluoromethyl enhances the potency against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Compound AS. aureus287.23
Compound BE. coli2011.7
4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl AlcoholTBDTBDTBD

The mechanism by which 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol exerts its biological effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways. Compounds with similar structures have been shown to inhibit key enzymes in bacterial metabolism, leading to cell death .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzyl alcohol derivatives, including those with trifluoromethyl substitutions. The study utilized disc diffusion methods to assess the effectiveness against common pathogens. Results indicated that compounds with bromine and trifluoromethyl groups had enhanced activity compared to their non-substituted counterparts .

Structural Activity Relationship (SAR)

The SAR analysis demonstrated that the introduction of halogens, particularly bromine and fluorine, significantly improved the antimicrobial properties of benzyl alcohol derivatives. The study highlighted that the trifluoromethyl group not only increases hydrophobicity but also stabilizes the compound, enhancing its interaction with target sites in microbial cells .

Q & A

(Basic) What synthetic routes are recommended for preparing 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol?

Methodological Answer:
A stepwise functionalization approach is typically employed:

Bromination and Methoxy Introduction : Electrophilic aromatic substitution (EAS) using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions, followed by methoxy group installation via demethylation or direct alkylation .

Trifluoromethylation : Utilize Umemoto’s reagent or copper-mediated cross-coupling to introduce the -CF₃ group at the benzylic position. Solvent selection (e.g., DMF or THF) and temperature (40–80°C) are critical to avoid overhalogenation .

Hydroxylation : Reduce the benzylic carbonyl intermediate (e.g., ketone or ester) using NaBH₄ or LiAlH₄ in anhydrous conditions. Monitor reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate 7:3) .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substitution patterns and confirm -CF₃ presence. The benzylic -OH proton typically appears as a broad singlet (δ 4.8–5.2 ppm), while -CF₃ causes deshielding in adjacent carbons (δ 120–125 ppm, q, J = 280 Hz) .
  • GC-MS : Assess purity (>97%) and molecular ion peaks (expected m/z ≈ 295 [M⁺-H₂O]) .
  • FT-IR : Confirm hydroxyl (broad peak ~3300 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

(Advanced) How can competing side reactions during trifluoromethylation be minimized?

Methodological Answer:

  • Catalyst Optimization : Use CuI/1,10-phenanthroline to enhance regioselectivity and reduce aryl halide byproducts .
  • Temperature Control : Maintain reactions at 60–70°C to balance kinetics and thermodynamics. Higher temperatures favor undesired C-Br cleavage .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve trifluoromethyl radical stability, while additives like K₂CO₃ mitigate acid-induced decomposition .

(Advanced) How do electron-withdrawing groups (Br, -CF₃) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The -CF₃ and Br groups deactivate the benzene ring, reducing electrophilic substitution rates. However, they stabilize transition states in SNAr reactions, enhancing para-selectivity in Pd-catalyzed couplings .
  • Steric Considerations : The bulky -CF₃ group at the benzylic position may hinder nucleophilic attack, requiring bulky ligands (e.g., XPhos) to improve yields in Suzuki-Miyaura couplings .
  • Contradiction Resolution : Discrepancies in reported reactivity (e.g., divergent yields) can arise from solvent purity or trace metal contaminants. Use Chelex-treated solvents and pre-purify starting materials via column chromatography .

(Basic) What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids. Desiccate to prevent hydrolysis .
  • Waste Disposal : Quench with aqueous NaHCO₃ before disposal in halogenated waste containers .

(Advanced) How can researchers validate conflicting NMR data for structurally analogous compounds?

Methodological Answer:

  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃O-) to resolve overlapping signals in crowded regions (e.g., δ 3.8–4.2 ppm for methoxy groups) .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous quaternary carbons (e.g., distinguishing -CF₃ from -Br environments) .
  • Comparative Analysis : Cross-reference with databases (e.g., PubChem) or published spectra of halogenated benzyl alcohols to identify anomalies caused by solvent shifts .

(Advanced) What computational methods predict the compound’s behavior in catalytic systems?

Methodological Answer:

  • DFT Calculations : Model transition states using Gaussian09 at the B3LYP/6-31G(d) level to predict regioselectivity in cross-coupling reactions. Focus on Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS. Correlate results with experimental yields to refine conditions .

(Basic) What are the solubility properties of this compound in common laboratory solvents?

Methodological Answer:

  • High Solubility : DMSO, DMF, and THF (>50 mg/mL at 25°C) due to polar functional groups .
  • Low Solubility : Hexane and diethyl ether (<5 mg/mL). For recrystallization, use ethanol/water mixtures (3:1 v/v) to achieve high-purity crystals .

(Advanced) How can researchers address low yields in the final hydroxylation step?

Methodological Answer:

  • Reducing Agent Screening : Compare NaBH₄/CeCl₃ (mild, selective for ketones) vs. LiAlH₄ (harsher, risk of over-reduction). Monitor via in situ IR for carbonyl disappearance (C=O peak ~1700 cm⁻¹) .
  • Protection/Deprotection : Temporarily protect the -OH group as a TMS ether to prevent oxidation during earlier steps, then cleave with TBAF .

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